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Compound of Interest

Compound Name: 15(S)-Fluprostenol

Cat. No.: B1660220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the mechanistic differences between

two prostaglandin analogs, Bimatoprost and 15(S)-Fluprostenol. While both are used in

ophthalmology to reduce intraocular pressure (IOP), their molecular interactions and signaling

pathways exhibit significant distinctions.

Executive Summary
Bimatoprost, a prostamide, demonstrates a complex mechanism of action, with evidence

supporting its activity at both the prostaglandin F (FP) receptor and a putative prostamide

receptor.[1][2] In contrast, 15(S)-Fluprostenol, the inactive C-15 epimer of the active moiety in

Travoprost, is expected to be a significantly less potent agonist at the FP receptor.[3] This

guide will dissect these differences through a review of their receptor binding affinities,

downstream signaling pathways, and the experimental methodologies used to elucidate these

mechanisms.

Receptor Binding and Functional Potency
The primary distinction between Bimatoprost and Fluprostenol lies in their receptor interactions.

Bimatoprost is an ethyl amide derivative of 17-phenyl-trinor PGF2α, and while it can be

hydrolyzed to its free acid, which is a potent FP receptor agonist, the parent compound itself is

believed to possess intrinsic activity, potentially at a distinct prostamide receptor.[1][2][4]
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Fluprostenol is a potent and selective FP receptor agonist.[5] The 15(S) epimer of Fluprostenol

is known to be substantially less potent than the naturally occurring 15(R) form.[3]

The following tables summarize the available quantitative data on the receptor binding affinities

(Ki) and functional potencies (EC50) of these compounds.

Table 1: Prostaglandin FP Receptor Binding Affinities (Ki)

Compound Ki (nM) Test System Reference

Bimatoprost 6310 ± 1650
HEK cells expressing

human FP receptor
[6]

Bimatoprost Acid 83

Cultured human

trabecular meshwork

or ciliary muscle cells

[7]

(+)-Fluprostenol

(Travoprost Acid)
49.9 Not specified

15(S)-Fluprostenol

Data not available;

expected to be

significantly higher

(lower affinity) than

(+)-Fluprostenol

[3]

Table 2: Prostaglandin FP Receptor Functional Potencies (EC50)
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Compound EC50 (nM) Assay Type Cell Type Reference

Bimatoprost 2940 ± 1663

Intracellular

Ca2+

mobilization

HEK cells

expressing

human FP

receptor

[6]

Bimatoprost 3245 Not specified

Human

trabecular

meshwork cells

[7]

Bimatoprost Acid 2.8 - 3.8
Phosphoinositide

turnover
Most cell types [7]

(+)-Fluprostenol

(Travoprost Acid)
2.4 Not specified Not specified

(+)-Fluprostenol

(Travoprost Acid)
17.5

Intracellular

Ca2+

mobilization

Cloned human

ocular FP

receptors

15(S)-

Fluprostenol

Data not

available;

expected to be

significantly

higher (lower

potency) than

(+)-Fluprostenol

[3]

Signaling Pathways
Activation of the Gq-coupled FP receptor by an agonist leads to the activation of phospholipase

C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the

phosphorylation of downstream effectors, including extracellular signal-regulated kinases

(ERK).
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The proposed signaling pathways for Bimatoprost and 15(S)-Fluprostenol are illustrated

below.

Bimatoprost Signaling

15(S)-Fluprostenol Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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